molecular formula C8H6ClNO B3132545 2-Chloro-4-(hydroxymethyl)benzonitrile CAS No. 371764-78-2

2-Chloro-4-(hydroxymethyl)benzonitrile

Cat. No.: B3132545
CAS No.: 371764-78-2
M. Wt: 167.59 g/mol
InChI Key: FAOPPMBQNTVJBA-UHFFFAOYSA-N
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Description

2-Chloro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, featuring a chlorine atom and a hydroxymethyl group attached to the benzene ring

Scientific Research Applications

2-Chloro-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

2-Chloro-4-(hydroxymethyl)benzonitrile is known to be irritating to the skin, eyes, and respiratory system . Therefore, appropriate protective equipment should be worn when handling this compound, and it should be stored in a dry, cool place away from sources of ignition and oxidizing agents .

Future Directions

2-Chloro-4-(hydroxymethyl)benzonitrile is widely used in the synthesis of various compounds, including drugs, dyes, fragrances, and pesticides . It also serves as a synthetic intermediate in the pharmaceutical industry for the production of anti-cancer drugs . The future directions of this compound will likely continue to involve its use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(hydroxymethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of more complex organic molecules. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, hydrogen bonds, and van der Waals forces .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic activity of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of various proteins and metabolites within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At very high doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the levels of different metabolites within the cell, affecting overall metabolic flux. The compound’s involvement in these pathways highlights its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzonitrile with formaldehyde under basic conditions, followed by reduction of the nitro group to a hydroxymethyl group. Another method involves the direct chlorination of 4-(hydroxymethyl)benzonitrile using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: 2-Chloro-4-(carboxymethyl)benzonitrile

    Reduction: 2-Chloro-4-(hydroxymethyl)benzylamine

    Substitution: 2-Amino-4-(hydroxymethyl)benzonitrile, 2-Thio-4-(hydroxymethyl)benzonitrile

Comparison with Similar Compounds

2-Chloro-4-(hydroxymethyl)benzonitrile can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)benzonitrile: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a hydroxymethyl group, leading to different chemical properties and applications.

    2-Chloro-4-(methyl)benzonitrile:

Properties

IUPAC Name

2-chloro-4-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPPMBQNTVJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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